molecular formula C22H23N5O4 B2585594 8-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946311-42-8

8-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2585594
CAS No.: 946311-42-8
M. Wt: 421.457
InChI Key: XTQSLTGCTPRZRV-UHFFFAOYSA-N
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Description

8-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique imidazo[2,1-c][1,2,4]triazine core, which is known for its stability and versatility in chemical reactions.

Scientific Research Applications

8-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps:

    Formation of the Imidazo[2,1-c][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Methoxyphenyl Groups: This is achieved through electrophilic aromatic substitution reactions.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups.

    Reduction: Reduction reactions can target the carbonyl group in the imidazo[2,1-c][1,2,4]triazine core.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products

    Oxidation: Products may include hydroxylated derivatives.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the original ones.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The imidazo[2,1-c][1,2,4]triazine core plays a crucial role in binding to these targets, influencing various biochemical pathways. The methoxyphenyl groups enhance the compound’s stability and reactivity, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
  • 8-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Uniqueness

The presence of methoxy groups in 8-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide enhances its electron-donating properties, making it more reactive in certain chemical reactions compared to its analogs. This unique feature can be leveraged in designing compounds with specific desired properties.

Properties

IUPAC Name

8-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4/c1-30-17-7-3-15(4-8-17)11-12-23-20(28)19-21(29)27-14-13-26(22(27)25-24-19)16-5-9-18(31-2)10-6-16/h3-10H,11-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQSLTGCTPRZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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